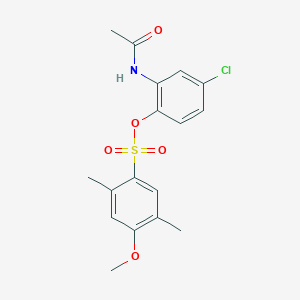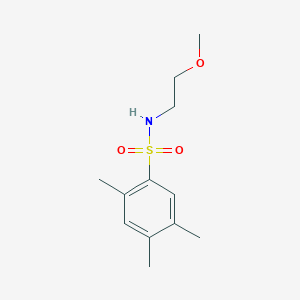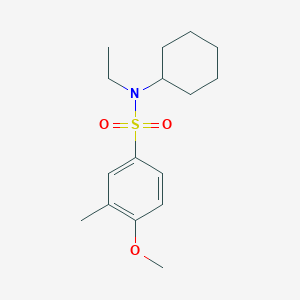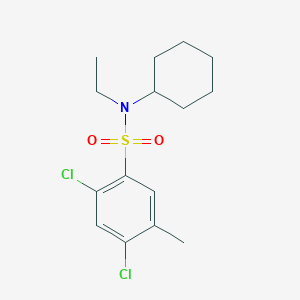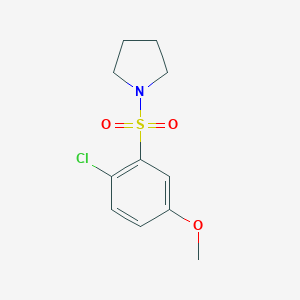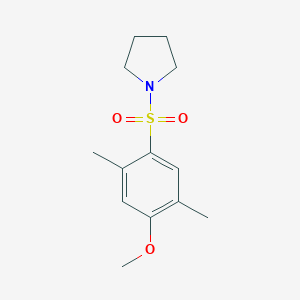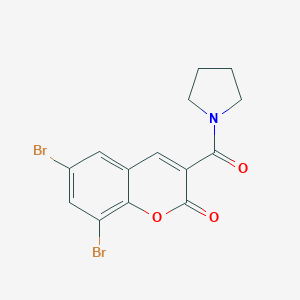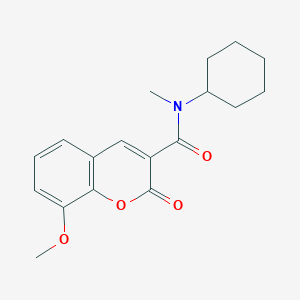
3-(4-Benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of a chromen-2-one core, substituted with bromine, methoxy, and a piperazinyl carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one typically involves multiple steps. One common method includes the reaction of 6-bromo-8-methoxy-2H-chromen-2-one with 4-benzyl-1-piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The carbonyl group can be hydrolyzed to form corresponding acids or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative of the original compound.
Aplicaciones Científicas De Investigación
3-(4-Benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The piperazinyl group may play a crucial role in binding to these targets, while the chromen-2-one core could be involved in the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-phenylpiperazin-1-yl)-1,2-benzothiazole: Similar structure with a benzothiazole core.
6-bromo-8-methoxy-2H-chromen-2-one: Lacks the piperazinyl carbonyl group.
4-benzyl-1-piperazine: Contains the piperazine moiety but lacks the chromen-2-one core.
Uniqueness
3-(4-Benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one is unique due to its combination of a chromen-2-one core with a piperazinyl carbonyl group and bromine substitution. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Propiedades
Fórmula molecular |
C22H21BrN2O4 |
|---|---|
Peso molecular |
457.3 g/mol |
Nombre IUPAC |
3-(4-benzylpiperazine-1-carbonyl)-6-bromo-8-methoxychromen-2-one |
InChI |
InChI=1S/C22H21BrN2O4/c1-28-19-13-17(23)11-16-12-18(22(27)29-20(16)19)21(26)25-9-7-24(8-10-25)14-15-5-3-2-4-6-15/h2-6,11-13H,7-10,14H2,1H3 |
Clave InChI |
UJXZXNOXVQRHOU-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
SMILES canónico |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


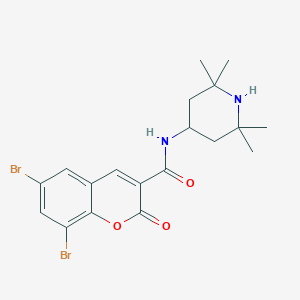
![1-Cinnamyl-4-[(2,3,4-trimethylphenyl)sulfonyl]piperazine](/img/structure/B288675.png)

![2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)
![Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288696.png)
![Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288697.png)
